

# Application Notes: JBJ-07-149 Protocol for Ba/F3 Cell Proliferation Assay

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## Compound of Interest

Compound Name: JBJ-07-149

Cat. No.: B15613221

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## Introduction

The **JBj-07-149** compound is an allosteric inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) with specific mutations, notably the L858R/T790M double mutant, which is a common mechanism of resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). The murine pro-B cell line, Ba/F3, is dependent on interleukin-3 (IL-3) for proliferation and survival. However, when transfected to express an oncogenic kinase such as the EGFR L858R/T790M mutant, these cells become IL-3 independent, relying on the constitutive activity of the mutant EGFR for growth. This cellular model provides a robust system for evaluating the efficacy of EGFR inhibitors.

This document provides a detailed protocol for assessing the anti-proliferative activity of **JBj-07-149** in Ba/F3 cells stably expressing the EGFR L858R/T790M mutant.

## Data Presentation

The inhibitory activity of **JBj-07-149** on the proliferation of Ba/F3-EGFR-L858R/T790M cells is summarized in the table below. The data demonstrates the potency of **JBj-07-149** as a single agent and in combination with Cetuximab, an antibody that blocks EGFR dimerization.

Cell Line	Compound	Treatment Condition	IC50 (μM)	Reference
Ba/F3	JBJ-07-149	Single agent	4.9	<a href="#">[1]</a>
Ba/F3	JBJ-07-149	In the presence of Cetuximab	0.148	<a href="#">[1]</a>

## Experimental Protocols

### Cell Line Maintenance

Cell Line: Ba/F3 cells stably expressing human EGFR L858R/T790M.

Culture Medium:

- RPMI-1640 medium
- 10% Fetal Bovine Serum (FBS)
- 1% Penicillin-Streptomycin

Note: As these cells are transformed to be IL-3 independent, IL-3 supplementation is not required for routine culture.

Culture Conditions:

- Maintain cells in suspension culture in T-25 or T-75 flasks.
- Incubate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Subculture every 2-3 days to maintain a cell density between 1 x 10<sup>5</sup> and 1 x 10<sup>6</sup> cells/mL.

### Ba/F3 Cell Proliferation Assay Protocol

This protocol utilizes a luminescence-based cell viability assay (e.g., CellTiter-Glo®) to quantify cell proliferation.

#### Materials:

- Ba/F3-EGFR-L858R/T790M cells
- Culture Medium (as described above)
- **JBJ-07-149** compound
- Dimethyl sulfoxide (DMSO, sterile)
- Opaque-walled 96-well microplates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

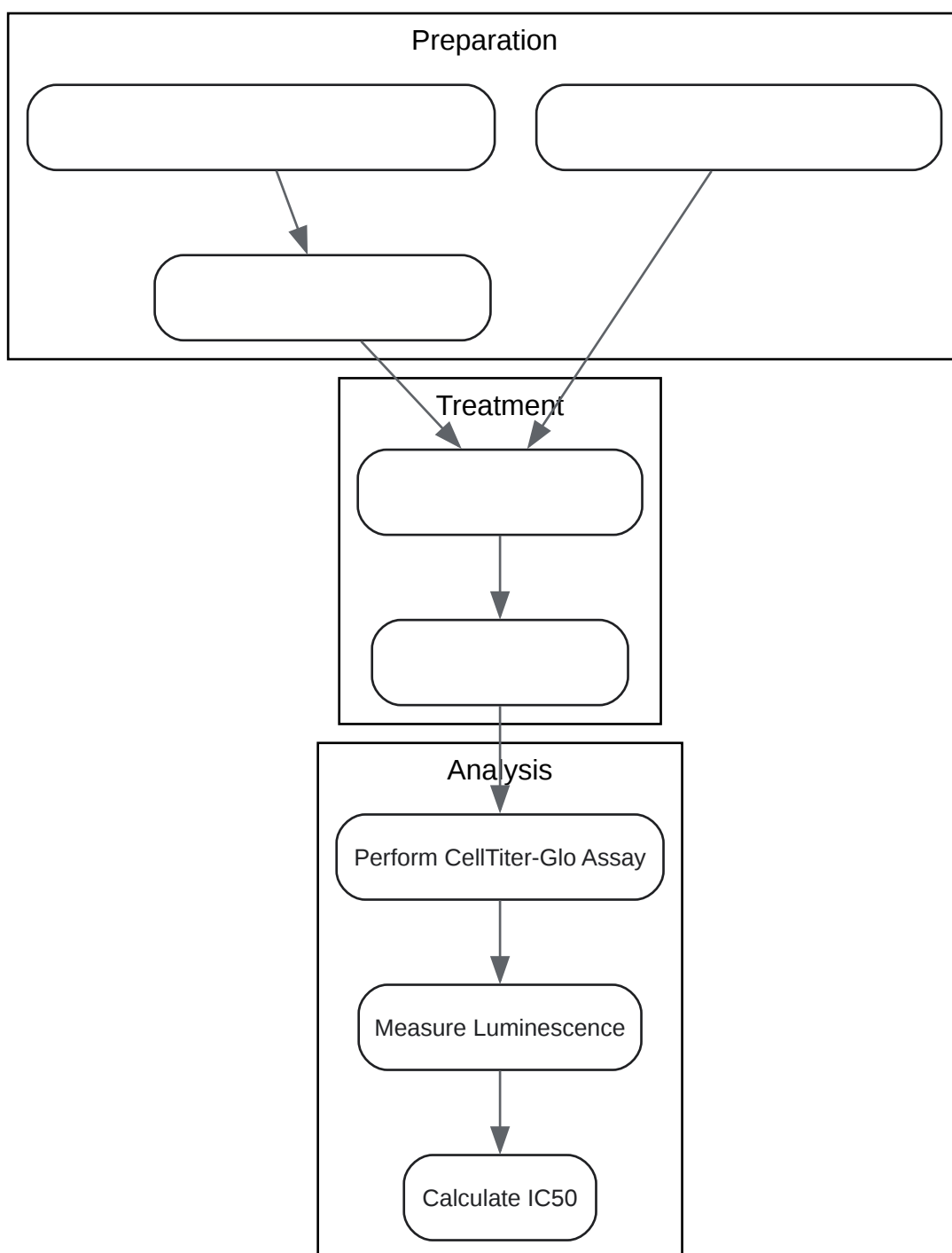
#### Procedure:

- Cell Seeding:
  - Harvest exponentially growing Ba/F3-EGFR-L858R/T790M cells and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
  - Resuspend the cells in fresh culture medium to a final concentration of  $5 \times 10^4$  cells/mL.
  - Seed 100  $\mu$ L of the cell suspension into each well of an opaque-walled 96-well plate (5,000 cells/well).
  - Include wells with medium only for background luminescence measurement.
- Compound Preparation and Treatment:
  - Prepare a stock solution of **JBJ-07-149** in DMSO.
  - Perform serial dilutions of the **JBJ-07-149** stock solution in culture medium to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and does not exceed 0.5%.

- Add 100  $\mu$ L of the diluted compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
- The final volume in each well will be 200  $\mu$ L.
- Incubation:
  - Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 72 hours.
- Cell Viability Measurement (CellTiter-Glo®):
  - Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
  - Add 100  $\mu$ L of CellTiter-Glo® reagent to each well.
  - Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
  - Subtract the average background luminescence (from medium-only wells) from all experimental readings.
  - Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).
  - Plot the percentage of cell viability against the logarithm of the **JBj-07-149** concentration.
  - Calculate the IC<sub>50</sub> value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

## Visualizations

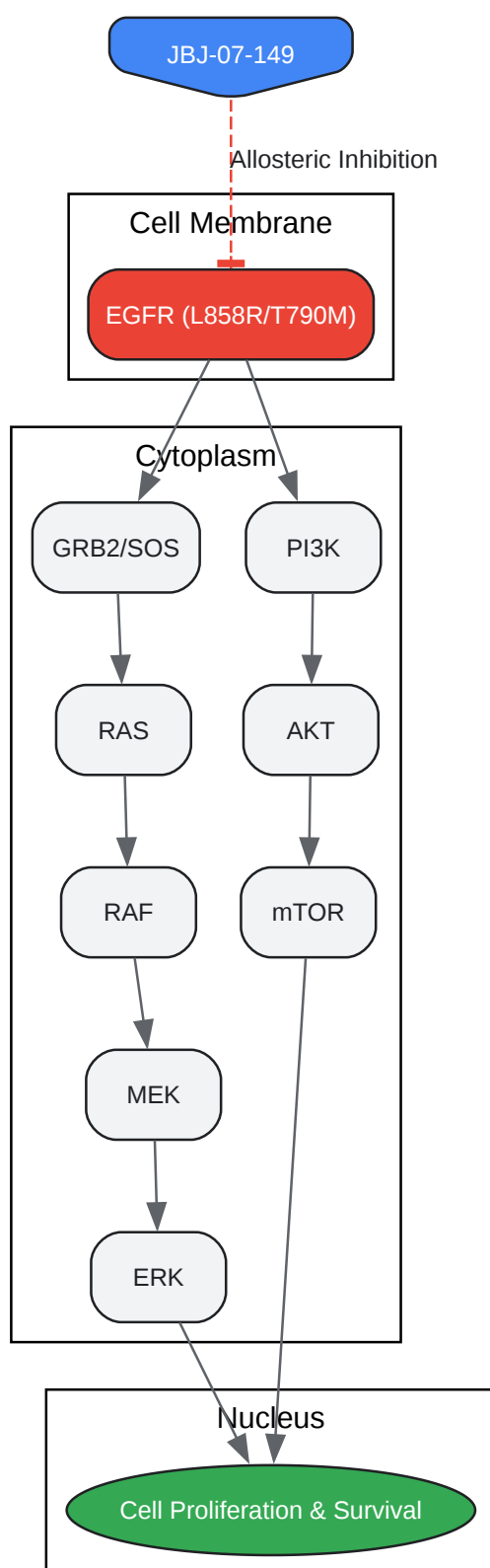
## Experimental Workflow



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Caption: Experimental workflow for the Ba/F3 cell proliferation assay with **JBJ-07-149**.

## Signaling Pathway



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Caption: **JBJ-07-149** inhibits the downstream signaling of mutant EGFR.

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## References

- 1. medchemexpress.com [medchemexpress.com]
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